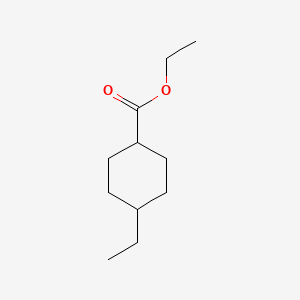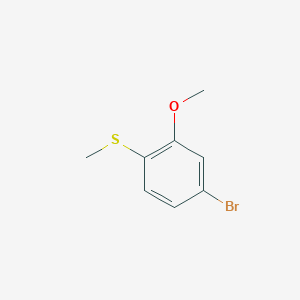![molecular formula C8H4ClF2NOS B6328592 4-[(Chlorodifluoromethyl)thio]phenyl isocyanate CAS No. 52072-48-7](/img/structure/B6328592.png)
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a chlorodifluoromethylthio group attached to a phenyl ring, which is further connected to an isocyanate group. The combination of these functional groups imparts distinct chemical reactivity and versatility, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chlorodifluoromethyl)thio]phenyl isocyanate typically involves the introduction of the chlorodifluoromethylthio group onto a phenyl ring, followed by the attachment of the isocyanate group. One common method involves the reaction of 4-chlorophenyl isocyanate with chlorodifluoromethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with thiols to form thiourethanes.
Oxidation and Reduction Reactions: The chlorodifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents for substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents for converting the thio group to sulfoxides and sulfones.
Major Products
Ureas and Carbamates: Formed from reactions with amines and alcohols.
Thiourethanes: Resulting from addition reactions with thiols.
Sulfoxides and Sulfones: Produced through oxidation of the thio group.
Applications De Recherche Scientifique
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(Chlorodifluoromethyl)thio]phenyl isocyanate involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive towards nucleophiles, leading to the formation of stable urea, carbamate, and thiourethane linkages. The chlorodifluoromethylthio group can undergo oxidation, affecting the compound’s overall reactivity and stability. These reactions are facilitated by the electronic and steric properties of the functional groups, which influence the compound’s interaction with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Trifluoromethyl)thio]phenyl isocyanate: Similar structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
4-[(Methylthio)phenyl isocyanate: Contains a methylthio group instead of a chlorodifluoromethyl group.
4-[(Chloromethyl)thio]phenyl isocyanate: Features a chloromethyl group in place of the chlorodifluoromethyl group.
Uniqueness
4-[(Chlorodifluoromethyl)thio]phenyl isocyanate is unique due to the presence of the chlorodifluoromethylthio group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in research and industry .
Propriétés
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKUIAJUZMSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B6328543.png)








